2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
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Overview
Description
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyrazolopyrimidine core, and a piperidinyl ethanol moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the synthesis of novel compounds.
Biology
In biological research, 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
Target of Action
The compound, also known as 2-[1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidin-2-yl]ethanol, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. CDK2, the target of this compound, plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis .
Pharmacokinetics
These compounds are ATP-competitive, nano-molar inhibitors with good oral bioavailability . .
Result of Action
The primary result of the compound’s action is the inhibition of CDK2, leading to disruption of the cell cycle . This can result in cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed . This makes the compound a potential candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the piperidinyl ethanol moiety: This step involves the reaction of the pyrazolopyrimidine intermediate with piperidinyl ethanol under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol: shares similarities with other pyrazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-14-12-20(24-10-3-2-4-17(24)9-11-26)25-19(22-14)13-18(23-25)15-5-7-16(21)8-6-15/h5-8,12-13,17,26H,2-4,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWSGOPCLUTFBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3CCO)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390498 |
Source
|
Record name | 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841253-81-4 |
Source
|
Record name | 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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